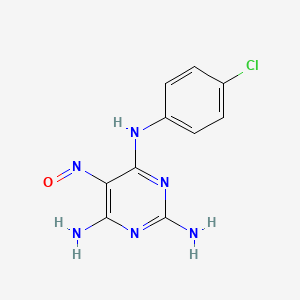
Urea, 1-(2-chloroethyl)-3-cyclododecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-3-cyclododecyl-: is an organic compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a cyclododecyl group. Substituted ureas are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For Urea, 1-(2-chloroethyl)-3-cyclododecyl- , the synthetic route may involve the reaction of 2-chloroethylamine with cyclododecyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of Urea, 1-(2-chloroethyl)-3-cyclododecyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: Urea, 1-(2-chloroethyl)-3-cyclododecyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclododecyl group, leading to the formation of cyclododecanone or cyclododecanol.
Reduction Reactions: The urea moiety can be reduced to form corresponding amines under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-(2-hydroxyethyl)-3-cyclododecyl-urea or 1-(2-aminoethyl)-3-cyclododecyl-urea.
Oxidation: Formation of cyclododecanone or cyclododecanol.
Reduction: Formation of 1-(2-chloroethyl)-3-cyclododecylamine.
科学研究应用
Chemistry: Urea, 1-(2-chloroethyl)-3-cyclododecyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to form stable complexes with proteins and nucleic acids makes it useful in studying protein-ligand interactions and DNA binding.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its ability to alkylate DNA and disrupt cellular processes makes it a candidate for further drug development.
Industry: In the industrial sector, Urea, 1-(2-chloroethyl)-3-cyclododecyl- is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties enhance the performance of these products in various applications.
作用机制
Molecular Targets and Pathways: The mechanism of action of Urea, 1-(2-chloroethyl)-3-cyclododecyl- involves the alkylation of nucleophilic sites in biomolecules. The 2-chloroethyl group can form covalent bonds with nucleophilic centers in DNA, proteins, and other cellular components. This alkylation disrupts normal cellular functions, leading to cell cycle arrest and apoptosis.
Pathways Involved:
DNA Alkylation: The compound forms adducts with DNA bases, leading to the formation of cross-links and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death.
Protein Modification: Alkylation of proteins can inhibit enzyme activity and disrupt protein-protein interactions, affecting various cellular pathways.
相似化合物的比较
- Urea, 1-(2-chloroethyl)-3-cycloheptyl-
- Urea, 1-(2-chloroethyl)-3-cyclohexyl-
- Urea, 1-(2-chloroethyl)-3-cyclooctyl-
Comparison: Urea, 1-(2-chloroethyl)-3-cyclododecyl- is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications, such as forming stable complexes with biomolecules and enhancing the performance of industrial products. The larger ring size also influences its reactivity and the types of reactions it can undergo compared to its smaller counterparts.
属性
CAS 编号 |
13908-29-7 |
|---|---|
分子式 |
C15H29ClN2O |
分子量 |
288.85 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-cyclododecylurea |
InChI |
InChI=1S/C15H29ClN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
InChI 键 |
DJWXJGZHOSQZBT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


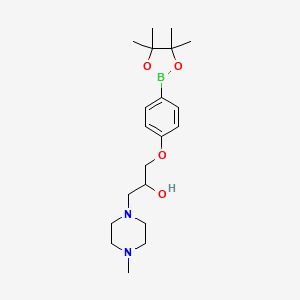

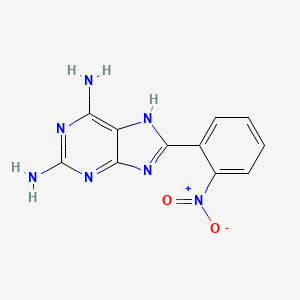
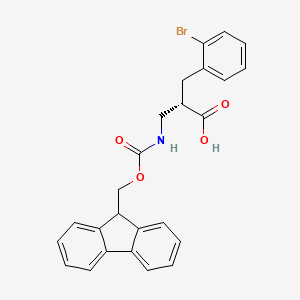
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
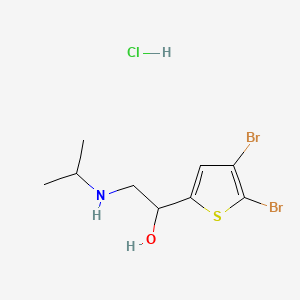
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
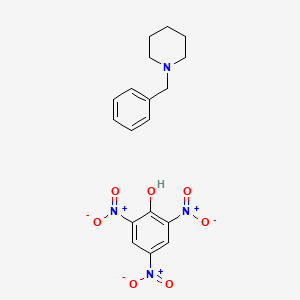
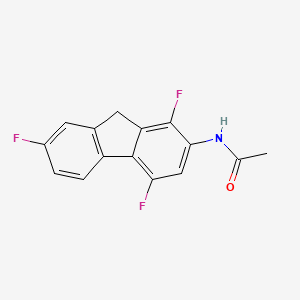
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
